N-(tert-Butyloxycarbonyl-piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide
Description
N-(tert-Butyloxycarbonyl-piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide is a synthetic organic compound featuring a tert-butyloxycarbonyl (Boc)-protected piperidine ring linked via a methylene group to a 3-chloro-5-fluorobenzamide moiety. The Boc group serves as a protective agent for the piperidine’s secondary amine, a common strategy in medicinal chemistry to prevent undesired reactions during synthesis . The halogen substituents likely enhance binding affinity through hydrophobic interactions or electron-withdrawing effects, while the Boc group improves solubility and stability during intermediate synthesis phases.
Properties
IUPAC Name |
tert-butyl 4-[[(3-chloro-5-fluorobenzoyl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClFN2O3/c1-18(2,3)25-17(24)22-6-4-12(5-7-22)11-21-16(23)13-8-14(19)10-15(20)9-13/h8-10,12H,4-7,11H2,1-3H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLIQXDPPSFKIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC(=O)C2=CC(=CC(=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butyloxycarbonyl-piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is first protected with a tert-butyloxycarbonyl (Boc) group.
Coupling with Benzamide: The protected piperidine intermediate is then coupled with 3-chloro-5-fluorobenzoyl chloride to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(tert-Butyloxycarbonyl-piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety where the chlorine atom can be replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in dichloromethane (DCM) as the solvent.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be obtained.
Deprotected Amine: Removal of the Boc group yields the free amine derivative of the compound.
Scientific Research Applications
N-(tert-Butyloxycarbonyl-piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(tert-Butyloxycarbonyl-piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, potentially inhibiting their activity or modulating their function.
Pathways Involved: The exact pathways are still under investigation, but it is hypothesized that the compound could affect signaling pathways related to its target enzymes or receptors.
Comparison with Similar Compounds
Data Table: Structural and Hypothetical Property Comparison
Key Research Findings and Implications
- Halogen Effects : The target compound’s 3-chloro-5-fluoro substitution balances electron withdrawal (Cl) and metabolic stability (F), whereas analogs like B7 and MOP prioritize fluorine or trifluoromethyl groups for enhanced stability.
- Heterocycle Influence : Piperidine/piperazine systems modulate basicity and solubility; the Boc group in the target compound offers synthetic flexibility but may limit in vivo activity compared to JNJ-54717793’s rigid bicyclic core .
- Bulk and Solubility : Tert-butyl groups (NAT-2 , target compound) improve steric protection but may reduce solubility unless counterbalanced by polar substituents.
Notes
- Limitations : The provided evidence lacks direct experimental data (e.g., IC₅₀, solubility) for the target compound; comparisons are based on structural inferences.
- Synthesis Context : The Boc group is likely a temporary protective moiety, suggesting the target compound is an intermediate rather than a final drug candidate.
- Future Directions : Comparative studies should evaluate the target’s pharmacokinetics against analogs like B7 or JNJ-54717793 to validate structural hypotheses.
Biological Activity
N-(tert-Butyloxycarbonyl-piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide (CAS Number: 1797134-47-4) is a compound that has garnered interest in medicinal chemistry, particularly for its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on recent studies and data.
- Molecular Formula : C18H24ClFN2O3
- Molecular Weight : 370.85 g/mol
- Structure : The compound features a piperidine ring, a chloro and fluorine substituent on the benzamide moiety, and a tert-butyloxycarbonyl protective group.
Anticancer Potential
Recent studies have indicated that benzamide derivatives, including this compound, exhibit significant anticancer activity. The compound's structure suggests it may interact with various molecular targets involved in cancer cell proliferation and survival.
-
Mechanism of Action :
- Inhibition of Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs), which are pivotal in cancer signaling pathways. For instance, derivatives containing halogenated benzamides demonstrated moderate to high inhibition of RET kinase activity, leading to reduced cell proliferation in cancer models .
- Downregulation of DHFR : Benzamide riboside has been reported to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. This inhibition can lead to decreased cell growth, particularly in methotrexate-resistant cancer cells .
- Case Studies :
Pharmacological Profile
| Property | Value |
|---|---|
| Solubility | Neat |
| Storage Temperature | -20°C |
| Shipping Temperature | Room Temperature |
| Biological Target | Kinases, DHFR |
Research Findings
Recent literature highlights the ongoing exploration of piperidine derivatives for their therapeutic applications:
- Cytotoxicity Studies : Compounds related to this class have shown enhanced cytotoxicity against various cancer cell lines compared to standard treatments like bleomycin .
- Targeted Protein Degradation : The use of such compounds as linkers in PROTAC (Proteolysis Targeting Chimeras) technology indicates their potential in targeted protein degradation strategies for cancer therapy .
Q & A
Q. What are the key steps in synthesizing N-(tert-Butyloxycarbonyl-piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide, and how are reaction conditions optimized?
The synthesis typically involves:
- Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups to prevent undesired side reactions .
- Coupling reactions : Amide bond formation between the Boc-protected piperidine derivative and 3-chloro-5-fluorobenzoic acid, often mediated by coupling agents like HATU or EDCl .
- Purification : Column chromatography or recrystallization to isolate the product. Optimization focuses on solvent selection (e.g., acetonitrile or DMF), temperature control (0–25°C), and stoichiometric ratios (1:1.2 for amine:acyl chloride) to maximize yield .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the Boc group (e.g., δ ~1.4 ppm for tert-butyl protons) and aromatic substitution patterns (e.g., splitting due to chloro/fluoro substituents) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] expected at m/z 413.15) .
- X-ray Crystallography : SHELXL software (via SHELX suite) resolves 3D structure, particularly for verifying stereochemistry and crystal packing .
Q. How does the Boc group influence the compound’s stability and reactivity?
The Boc group acts as a protective moiety for the piperidine nitrogen, preventing oxidation or unwanted nucleophilic reactions during synthesis. It is stable under basic conditions but cleaved under acidic environments (e.g., TFA) .
Advanced Research Questions
Q. What experimental strategies address low yields in the final coupling step?
- Catalytic Optimization : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency .
- In-situ monitoring : FTIR or LC-MS tracks reaction progress to identify intermediates or side products .
Q. How can crystallographic data contradictions (e.g., disordered atoms) be resolved?
- Refinement Tools : SHELXL’s PART and SUMP commands model disorder, while TWINABS corrects for twinning in diffraction data .
- Temperature Control : Data collection at 100 K minimizes thermal motion artifacts .
Q. What biochemical pathways are influenced by the trifluoromethyl and chloro substituents?
- Target Interactions : The trifluoromethyl group enhances lipophilicity and binding affinity to enzymes (e.g., bacterial PPTases) via hydrophobic interactions .
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, prolonging half-life in vitro .
Q. How do structural modifications (e.g., replacing chloro with bromo) affect bioactivity?
- SAR Studies : Bromo substitution increases steric bulk, potentially altering binding kinetics. Comparative assays (e.g., MIC against S. aureus) quantify efficacy shifts .
Methodological Guidance
Designing a stability study for long-term storage:
- Conditions : Store at –20°C under nitrogen; monitor degradation via HPLC at 0, 3, 6, and 12 months .
- Key Metrics : Purity thresholds (>95%) and impurity profiling (e.g., de-Boc byproducts) .
Resolving ambiguous NMR signals in aromatic regions:
- 2D Techniques : HSQC and HMBC correlate H-C couplings to assign overlapping peaks (e.g., distinguishing chloro/fluoro-substituted aromatic protons) .
Best practices for handling hygroscopic intermediates:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

